4,6-Dichloropyridine-3-sulfonyl fluoride
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Overview
Description
4,6-Dichloropyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C5H2Cl2FNO2S and a molecular weight of 230.04 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyridine-3-sulfonyl fluoride typically involves the nucleophilic substitution of pentachloropyridine. This reaction is carried out under controlled conditions, often involving the use of specific catalysts and solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
4,6-Dichloropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s fluorinated pyridine ring allows it to engage in various chemical interactions, influencing biological pathways and processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoro-3,5-dichloropyridine: Another fluorinated pyridine derivative with similar chemical properties.
Pentafluoropyridine: Known for its high reactivity and use in various chemical syntheses.
Uniqueness
4,6-Dichloropyridine-3-sulfonyl fluoride stands out due to its unique combination of chlorine and fluorine substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C5H2Cl2FNO2S |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
4,6-dichloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H |
InChI Key |
ZRGMTYXSSQWYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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